molecular formula C16H27NO2 B11113787 2-(Dimethylamino)ethyl tricyclo[4.3.1.1~3,8~]undecane-3-carboxylate

2-(Dimethylamino)ethyl tricyclo[4.3.1.1~3,8~]undecane-3-carboxylate

Cat. No.: B11113787
M. Wt: 265.39 g/mol
InChI Key: UDELJQZYKSBDHL-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl tricyclo[4311~3,8~]undecane-3-carboxylate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl tricyclo[4.3.1.1~3,8~]undecane-3-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.

    Introduction of the dimethylaminoethyl group: This step often involves nucleophilic substitution reactions where a dimethylaminoethyl group is introduced to the tricyclic core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl tricyclo[4.3.1.1~3,8~]undecane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(Dimethylamino)ethyl tricyclo[4.3.1.1~3,8~]undecane-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl tricyclo[4.3.1.1~3,8~]undecane-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[4.3.1.1~3,8~]undecane: This compound shares the tricyclic core but lacks the dimethylaminoethyl and carboxylate groups.

    2-(Dimethylamino)ethyl tricyclo[3.3.1.1~3,7~]decane-3-carboxylate: This compound has a similar structure but with a different tricyclic core.

Uniqueness

2-(Dimethylamino)ethyl tricyclo[4311~3,8~]undecane-3-carboxylate is unique due to its specific combination of functional groups and tricyclic structure

Properties

Molecular Formula

C16H27NO2

Molecular Weight

265.39 g/mol

IUPAC Name

2-(dimethylamino)ethyl tricyclo[4.3.1.13,8]undecane-3-carboxylate

InChI

InChI=1S/C16H27NO2/c1-17(2)5-6-19-15(18)16-4-3-12-7-13(10-16)9-14(8-12)11-16/h12-14H,3-11H2,1-2H3

InChI Key

UDELJQZYKSBDHL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)C12CCC3CC(C1)CC(C3)C2

Origin of Product

United States

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